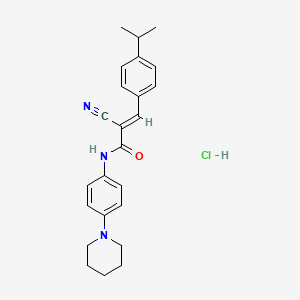

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is a complex organic molecule that appears to be related to the family of cyanoacrylamides. These compounds are known for their various applications, including their use in the pharmaceutical industry and as herbicides. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from the related compounds discussed therein.

Synthesis Analysis

The synthesis of related cyanoacrylamide compounds involves a reaction between an aldehyde and cyanoacetamide. For instance, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide in a 1:1 molar ratio . This suggests that the synthesis of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride might also involve a similar approach, possibly using 4-isopropyl benzaldehyde and a suitable amine in place of 3-hydroxy benzaldehyde.

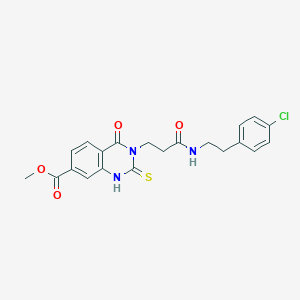

Molecular Structure Analysis

The molecular structure of cyanoacrylamides is characterized by the presence of a cyano group and an acrylamide moiety. In the case of the related compound (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic system with specific lattice parameters and features dimers connected via strong hydrogen bonds . While the exact structure of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride is not provided, it can be inferred that it may also exhibit a similar crystalline structure with its own unique lattice parameters and bonding patterns.

Chemical Reactions Analysis

Cyanoacrylamides can participate in various chemical reactions due to their functional groups. The cyano group can undergo nucleophilic addition reactions, while the acrylamide moiety can be involved in polymerization reactions. Although the specific chemical reactions of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride are not detailed in the provided papers, it is likely that it shares similar reactivity with other cyanoacrylamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylamides can be quite diverse. For example, the related compound (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits thermal properties such as heat of fusion, entropy of fusion, and interfacial energy, which were studied using differential scanning calorimetry (DSC) . These properties are important for understanding the stability and behavior of the compound under various conditions. The herbicidal activity of another related compound suggests that the substitution pattern on the acrylate moiety is crucial for biological activity . This implies that (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride may also have specific physical and chemical properties that could be studied to determine its potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

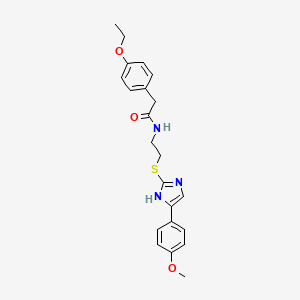

Synthesis of Piperidine-based Derivatives

A study by Abdel‐Aziz et al. (2009) describes the synthesis of 1,3-thiazole derivatives using 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide and 2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enethioamide. This process contributes to the development of compounds with potential anti-arrhythmic activity.

Chemical Rearrangement Studies

Yokoyama et al. (1985) investigated the chemical rearrangements involving 2-cyano-3-hydroxy-3-(methylthio)acrylamide, a compound structurally similar to the one , providing insights into the behavior of such molecules under specific conditions. These findings can be found in their publication in the Journal of The Chemical Society, Chemical Communications.

Material Science and Corrosion Inhibition

- Use in Corrosion Inhibition: Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, in corrosion inhibition for copper in acidic solutions. This research, published in Nanomaterials, highlights the potential of such compounds in protecting metals from corrosion.

Optoelectronic Applications

- Optoelectronic Properties Study: Fonkem et al. (2019) conducted a theoretical study on a molecule closely related to the compound of interest, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, assessing its optoelectronic properties. These properties make it an important dye in DSSC. The study, published in the Journal of the Iranian Chemical Society, provides valuable insights for applications in optoelectronics.

Polymer Chemistry

- Polyacrylamide Derivatives in Polymer Chemistry: The work of Lu et al. (2010) in the Journal of Polymer Science Part A discusses the synthesis of enantiopure acrylamide derivatives and their polymerization. These findings are crucial for developing polymers with specific optical and chiral properties.

Herbicidal Applications

- Herbicidal Activity: Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating significant herbicidal activities. This study, published in the Journal of agricultural and food chemistry, reveals the potential of similar acrylamide compounds in agricultural applications.

Propriétés

IUPAC Name |

(E)-2-cyano-N-(4-piperidin-1-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O.ClH/c1-18(2)20-8-6-19(7-9-20)16-21(17-25)24(28)26-22-10-12-23(13-11-22)27-14-4-3-5-15-27;/h6-13,16,18H,3-5,14-15H2,1-2H3,(H,26,28);1H/b21-16+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCNIHLRMOXLJQ-JEBHESKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCCCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)

![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)

![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3011205.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![2-[(4-Methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B3011214.png)